molecular formula C12H13ClN2O B12893007 1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride CAS No. 20242-34-6

1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride

Cat. No.: B12893007
CAS No.: 20242-34-6
M. Wt: 236.70 g/mol
InChI Key: SNMAMLQEKVNFHE-UHFFFAOYSA-M
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Description

1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the allyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Properties

The compound has shown potential in mitigating inflammatory responses. According to findings, it can inhibit the expression of inflammatory markers such as VCAM-1 and MCP-1, which are pivotal in the pathogenesis of cardiovascular diseases . This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as atherosclerosis.

Cancer Treatment

Recent studies have highlighted the antiproliferative effects of this compound in cancer cell lines. It has been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells . This property positions it as a candidate for further development in cancer therapy.

Herbicidal Activity

The compound's effectiveness as a herbicide has been explored in agricultural research. It has demonstrated the ability to inhibit the growth of certain weed species, making it a potential candidate for environmentally friendly herbicide formulations . The mode of action appears to involve interference with plant metabolic pathways essential for growth.

Pest Control

In addition to herbicidal properties, this compound has been investigated for its insecticidal effects. Studies have shown that it can effectively repel or kill specific pest species, providing a dual function as both a herbicide and insecticide in crop management strategies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against E. coli and Staphylococcus aureus
Anti-inflammatory Inhibits VCAM-1 and MCP-1 expression
Cancer Treatment Induces apoptosis via topoisomerase IIα inhibition
Herbicidal Activity Inhibits growth of specific weed species
Pest Control Effective against targeted pest species

Mechanism of Action

The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.

    Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.

Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, highlighting key findings from various studies.

Chemical Structure and Properties

The compound features a pyridinium core substituted with an allyl group and an isoxazole moiety, which is known for enhancing biological activity. The isoxazole ring has been associated with various pharmacological properties, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing isoxazole derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds, which may provide insights into the expected behavior of this compound.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Isoxazole Derivative ASW4809.0Induces apoptosis
Isoxazole Derivative BU8710.0Cell cycle arrest in S phase
Isoxazole Derivative CMCF-722.47Caspase activation leading to apoptosis
This compound (predicted)VariousTBDTBD

Research Findings:

  • In a study evaluating various isoxazole derivatives, compounds exhibited significant anticancer properties against different cancer cell lines, including SW480 and U87, with IC50 values indicating effective cytotoxicity .
  • The presence of methyl and methoxy substituents on the isoxazole ring enhanced the anticancer activity by promoting apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been a focus of research. The following table outlines findings related to the antimicrobial efficacy of similar compounds.

CompoundMicroorganism TestedMIC (µg/mL)Activity
Isoxazole Derivative DE. coli12.5Effective
Isoxazole Derivative EA. niger25.0Moderate
This compound (predicted)TBDTBDTBD

Research Findings:

  • Compounds with isoxazole rings have shown varying degrees of antimicrobial activity against bacteria such as E. coli and fungi like A. niger, with some derivatives exhibiting MIC values comparable to standard antibiotics .
  • The structure–activity relationship (SAR) studies indicate that modifications on the aromatic units significantly influence the antimicrobial efficacy .

Case Studies and Experimental Evidence

  • Anticancer Study : In a recent study, a series of isoxazole derivatives were synthesized and tested against human cancer cell lines. One derivative demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential for further development . Flow cytometry analyses revealed that these compounds could induce apoptosis through caspase activation.
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of isoxazole derivatives against pathogenic strains. Some compounds showed promising results with low MIC values against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Properties

CAS No.

20242-34-6

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride

InChI

InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1

InChI Key

SNMAMLQEKVNFHE-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-]

Origin of Product

United States

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